molecular formula C23H15N5O8 B3824016 5-Methoxyquinolin-8-amine;2,4,7-trinitrofluoren-9-one

5-Methoxyquinolin-8-amine;2,4,7-trinitrofluoren-9-one

Cat. No.: B3824016
M. Wt: 489.4 g/mol
InChI Key: RJJNTOBUDVTNAW-UHFFFAOYSA-N
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Description

5-Methoxyquinolin-8-amine;2,4,7-trinitrofluoren-9-one is a compound that combines two distinct chemical entities: 5-Methoxyquinolin-8-amine and 2,4,7-Trinitrofluoren-9-one

Preparation Methods

Synthetic Routes and Reaction Conditions

    5-Methoxyquinolin-8-amine: This compound can be synthesized using 5-chloro-2-nitroaniline as a starting material.

    2,4,7-Trinitrofluoren-9-one: This compound is typically synthesized through the nitration of fluorenone.

Industrial Production Methods

The industrial production of these compounds follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Both 5-Methoxyquinolin-8-amine and 2,4,7-Trinitrofluoren-9-one can undergo oxidation reactions. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: These compounds can also be reduced using agents such as sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for these compounds, especially in the presence of halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

    Oxidation: Quinoline derivatives and nitrofluorenone derivatives.

    Reduction: Aminoquinoline derivatives and reduced nitrofluorenone compounds.

    Substitution: Various substituted quinoline and fluorenone derivatives.

Properties

IUPAC Name

5-methoxyquinolin-8-amine;2,4,7-trinitrofluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5N3O7.C10H10N2O/c17-13-9-3-6(14(18)19)1-2-8(9)12-10(13)4-7(15(20)21)5-11(12)16(22)23;1-13-9-5-4-8(11)10-7(9)3-2-6-12-10/h1-5H;2-6H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJNTOBUDVTNAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC=NC2=C(C=C1)N.C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Methoxyquinolin-8-amine;2,4,7-trinitrofluoren-9-one
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Reactant of Route 5
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5-Methoxyquinolin-8-amine;2,4,7-trinitrofluoren-9-one
Reactant of Route 6
5-Methoxyquinolin-8-amine;2,4,7-trinitrofluoren-9-one

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